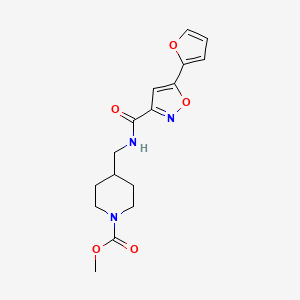

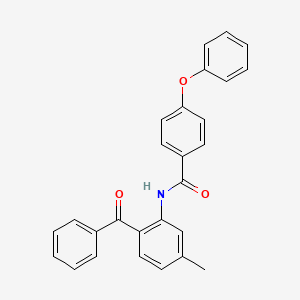

![molecular formula C12H10N2S B2614602 3-Methylbenzo[g][1,3]benzothiazol-2-imine CAS No. 55065-85-5](/img/structure/B2614602.png)

3-Methylbenzo[g][1,3]benzothiazol-2-imine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methylbenzo[g][1,3]benzothiazol-2-imine is a derivative of benzothiazole . Benzothiazole is an aromatic heterocyclic compound and many of its derivatives are found in commercial products or in nature .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Chemical Reactions Analysis

Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Research has shown the synthesis of derivatives of benzothiazoles, such as 3-cyano-4-imino-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole, which were screened for antimicrobial activity, demonstrating the chemical versatility and potential biological applications of these compounds (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Antimicrobial Activities

- Another study focused on thiazolidin-4-one derivatives of benzothiazoles, which exhibited significant activity against both gram-positive and gram-negative bacteria, indicating their potential as novel antimicrobial agents (Hussein & Azeez, 2013).

Antiretroviral Potential

- Benzothiazol-2-imine derivatives have been evaluated for their potential as anti-HIV drugs through combined molecular docking and dynamics simulation studies, highlighting their potential in the development of new therapeutic agents for HIV infection (Deng et al., 2014).

Catalysis and Material Science

- Studies have also explored the synthesis of benzothiazole-carbene complexes with potential applications in catalysis, such as cyclooctene epoxidation, demonstrating the utility of benzothiazole derivatives in developing new catalysts and materials (Wang et al., 2014).

Antitumor Applications

- The antitumor properties of benzothiazole derivatives, such as the investigation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, have been studied, showing promise in treating breast and ovarian cancer through targeting specific metabolic pathways (Bradshaw et al., 2002).

Environmental Detection and Analysis

- The occurrence and determination of benzothiazole derivatives in environmental samples, such as water, have been addressed, with developments in analytical methods enabling the sensitive detection of these compounds, which is crucial for assessing their environmental impact and human exposure (Carpinteiro et al., 2012).

Zukünftige Richtungen

Benzothiazole derivatives have a wide range of biological activities and medicinal applications . They have shown potential in the treatment of various diseases, including tuberculosis and Alzheimer’s disease . Therefore, the development of novel benzothiazole-based drugs, including 3-Methylbenzo[g][1,3]benzothiazol-2-imine, could be a promising direction for future research.

Wirkmechanismus

Target of Action

Benzothiazole derivatives, a class of compounds to which 3-methylnaphtho[2,1-d]thiazol-2(3h)-imine belongs, have been reported to inhibit various targets such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and tyrosine kinase .

Mode of Action

For instance, some benzothiazole derivatives have been reported to cause DNA double-strand breaks by interacting with topoisomerase II .

Biochemical Pathways

Benzothiazole derivatives have been reported to affect various pathways, including those involving the aforementioned targets .

Result of Action

Benzothiazole derivatives have been reported to have various biological activities, including antimicrobial, antiviral, and anticancer effects .

Eigenschaften

IUPAC Name |

3-methylbenzo[g][1,3]benzothiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S/c1-14-10-7-6-8-4-2-3-5-9(8)11(10)15-12(14)13/h2-7,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTRUCDIPDQJMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=CC=CC=C3C=C2)SC1=N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

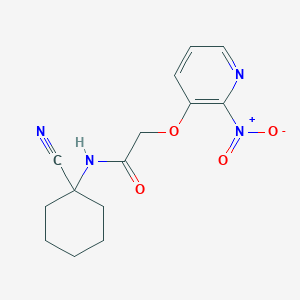

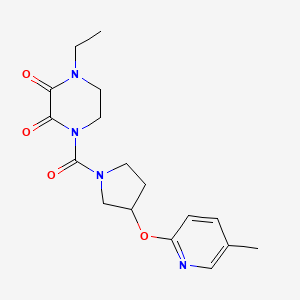

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2614523.png)

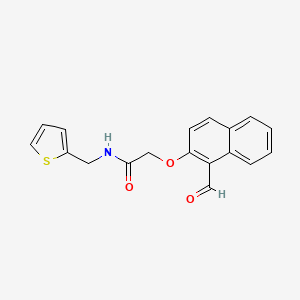

![1-(9-Bromo-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2614525.png)

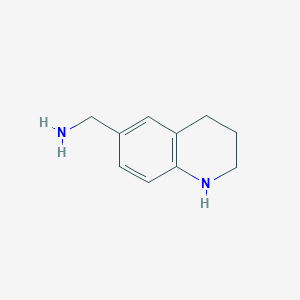

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methylpropyl)acetamide](/img/structure/B2614526.png)

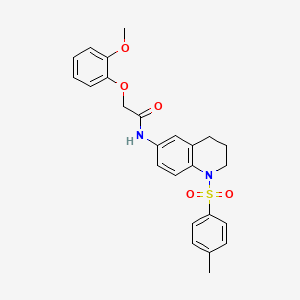

![N-(4-acetylphenyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2614529.png)

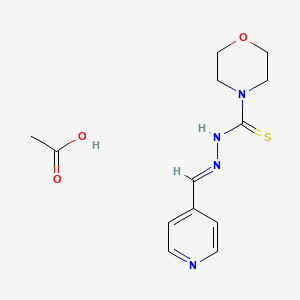

![1-(3-methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2614533.png)

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-3-yl)methanone](/img/structure/B2614536.png)